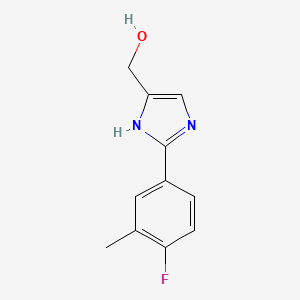
2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which is attached to the imidazole ring, and a methanol group at the 5-position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of an aromatic aldehyde with benzil and ammonium acetate under specific conditions .
Industrial Production Methods: Industrial production of this compound may utilize scalable and environmentally benign methods. For instance, the use of biodegradable lactic acid as a promoter in the synthesis of trisubstituted imidazoles has been demonstrated to be effective and eco-friendly . This method involves heating the reaction mixture to 160°C, which facilitates the formation of the desired imidazole derivative.
化学反応の分析
Types of Reactions: 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazole derivatives.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 2-(4-Fluoro-3-methylphenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Fluoro-3-methylphenyl)dihydroimidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The fluoro and methyl groups on the phenyl ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
類似化合物との比較
- 2-(4-Fluorophenyl)imidazole-5-methanol
- 2-(3-Methylphenyl)imidazole-5-methanol
- 2-(4-Fluoro-3-methylphenyl)imidazole
Comparison: 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 2-(4-Fluorophenyl)imidazole-5-methanol, the additional methyl group may enhance lipophilicity and membrane permeability. In contrast, 2-(3-Methylphenyl)imidazole-5-methanol lacks the fluoro group, which may reduce its binding affinity to certain targets .
特性
分子式 |
C11H11FN2O |
|---|---|
分子量 |
206.22 g/mol |
IUPAC名 |
[2-(4-fluoro-3-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-7-4-8(2-3-10(7)12)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChIキー |
MTCZSWYGXWIHQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC=C(N2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



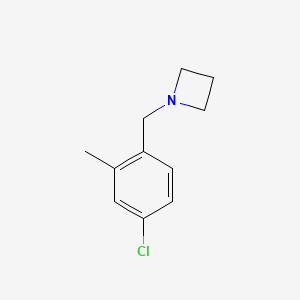
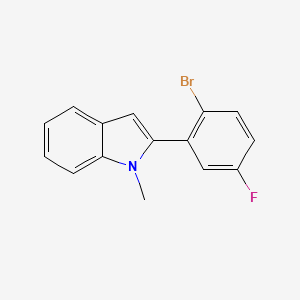

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)

![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
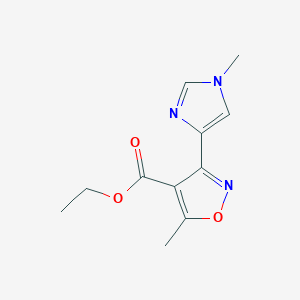
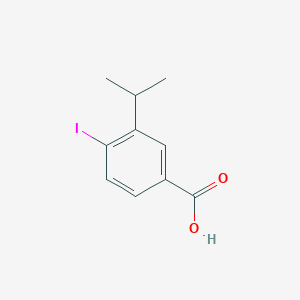


![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)
